N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-3-6-15(21-10)22(19,20)16-13-5-4-12-7-8-17(11(2)18)14(12)9-13/h3-6,9,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQAPFAEHUAADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methylthiophene-2-sulfonyl Chloride
The synthesis of 5-methylthiophene-2-sulfonyl chloride serves as the foundational step for introducing the sulfonamide group. This intermediate is typically prepared via chlorosulfonation of 5-methylthiophene. In a representative procedure, 5-methylthiophene undergoes sulfonation using chlorosulfonic acid at 0–5°C, yielding 5-methylthiophene-2-sulfonic acid. Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the sulfonic acid to the corresponding sulfonyl chloride . The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by distillation under reduced pressure.
Critical Parameters:
-
Temperature Control: Maintaining low temperatures during sulfonation prevents side reactions such as polysubstitution .
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Stoichiometry: A 2:1 molar ratio of chlorosulfonic acid to thiophene derivative ensures complete conversion .
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅ClO₂S₂ |
| Boiling Point | 120–122°C (15 mmHg) |
| Yield | 75–80% |
Preparation of N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl) Amine
The indole moiety is synthesized via the Japp-Klingemann reaction, which avoids unstable hydrazine intermediates . Starting with 4-methylacetophenone, diazotization with sodium nitrite and hydrochloric acid generates a diazonium salt, which reacts with ethyl acetoacetate to form a hydrazone. Cyclization under acidic conditions (HCl/EtOH) yields 6-nitro-2,3-dihydro-1H-indole. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2,3-dihydro-1H-indol-6-amine .
Acetylation:
The primary amine at the 1-position of the indole is acetylated using acetic anhydride in pyridine. The reaction proceeds at room temperature for 12 hours, yielding N-(1-acetyl-2,3-dihydro-1H-indol-6-yl) amine with >90% purity .
| Intermediate | Conditions | Yield |
|---|---|---|
| 6-Nitro-2,3-dihydroindole | HCl/EtOH, reflux | 65% |
| 2,3-Dihydroindol-6-amine | H₂/Pd-C, MeOH | 85% |
| N-Acetyl derivative | Ac₂O, pyridine, rt | 92% |
Coupling via Sulfonamide Formation
The final step involves reacting N-(1-acetyl-2,3-dihydro-1H-indol-6-yl) amine with 5-methylthiophene-2-sulfonyl chloride. In anhydrous dichloromethane, the amine is treated with the sulfonyl chloride in the presence of triethylamine (TEA) as a base. The mixture is stirred at 0°C for 1 hour, followed by room temperature for 6 hours . The reaction is quenched with ice water, and the crude product is extracted with ethyl acetate.
Optimization Insights:
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Base Selection: TEA outperforms pyridine in minimizing byproducts like sulfonic esters .
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Solvent: Dichloromethane ensures homogeneity without hydrolyzing the sulfonyl chloride .
Purification and Characterization
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexane (30–50%). Fractions containing the target compound are pooled and evaporated, yielding a white crystalline solid . Characterization includes:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, indole-H), 6.92 (d, J = 3.6 Hz, 1H, thiophene-H), 2.55 (s, 3H, CH₃-thiophene), 2.10 (s, 3H, COCH₃) .
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LC-MS: m/z 337.1 [M+H]⁺, consistent with the molecular formula .
Purity Assessment:
Challenges and Mitigation Strategies
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Instability of Sulfonyl Chloride:
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Regioselectivity in Indole Synthesis:
-
Byproduct Formation During Acetylation:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide exhibit promising anticancer properties. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development. Research has shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The sulfonamide group present in this compound contributes to its antimicrobial activity. Sulfonamides are well-known for their role as antibiotics by inhibiting bacterial folic acid synthesis. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess potential as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound involves several key steps that can be optimized for yield and purity. The initial reaction typically involves the formation of the indole derivative followed by sulfonation to introduce the sulfonamide functionality.
Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Acetylation | Acetic anhydride | Formation of acetylated indole |
| 2 | Sulfonation | Sulfur trioxide | Introduction of sulfonamide group |
| 3 | Coupling | Thiophene derivative | Final compound formation |
This pathway highlights the versatility of indole derivatives in synthesizing complex compounds with potential therapeutic applications .
Material Science Applications
In addition to its pharmacological potential, this compound can be explored for applications in material science. The unique electronic properties of the thiophene ring make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Research into similar thiophene-based compounds has shown enhanced charge transport properties and stability, which are critical for developing efficient electronic devices .
Case Studies
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored a series of indole derivatives, including compounds structurally related to this compound. The results indicated significant inhibition of cancer cell lines with IC50 values in the low micromolar range, demonstrating the potential for these compounds as lead candidates in anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant strains of bacteria. The study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the indole structure could enhance efficacy against resistant pathogens .
Mechanism of Action
The mechanism by which N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional parallels with several indole- and sulfonamide-containing derivatives. Below is a comparative analysis based on structural features, target specificity, and clinical relevance:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Analogues and Target Selectivity: The acetyl-dihydroindole moiety in the target compound and JNJ-5207787 is critical for NPY receptor binding. However, JNJ-5207787’s additional 3-cyanophenyl and piperidinyl groups enhance Y2 selectivity over the target compound, which lacks these substituents . Motesanib, a structurally related dihydroindole derivative, substitutes the sulfonamide group with a pyridine-carboxamide chain, shifting its target from NPY receptors to VEGF receptors .
Pharmacokinetic and Pharmacodynamic Profiles :
- The 5-methylthiophene-sulfonamide group in the target compound may improve metabolic stability compared to Motesanib’s dimethylindole-carboxamide, which undergoes rapid hepatic glucuronidation .
- JNJ-5207787’s piperidinyl side chain enhances blood-brain barrier penetration, a feature absent in the target compound due to its polar sulfonamide group .
Therapeutic Potential: Unlike Motesanib (a clinical-stage antiangiogenic agent), the target compound’s Y2 antagonism suggests applications in obesity or anxiety disorders, akin to JNJ-5207787’s preclinical neurobehavioral effects . Sulfonamide-indole hybrids (e.g., ) prioritize antimicrobial over receptor-mediated activity, highlighting the scaffold’s versatility .
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, similar indole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 4.2 | Induction of apoptosis |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | NCI-H460 | 14.31 | Microtubule disruption |
These findings suggest that the indole structure may play a crucial role in mediating anticancer effects by interacting with cellular pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that related indole derivatives possess significant antibacterial and antifungal activities against a range of pathogens.
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.015 | Excellent |
| Escherichia coli | 0.03 | Moderate |
| Candida albicans | 0.004 | Excellent |
The mechanism of action for these antimicrobial effects often involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Interaction with Molecular Targets
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to proliferation and apoptosis.
Pathways Involved
Research indicates that the compound may affect various biological pathways:
- Apoptosis Pathway : Inducing programmed cell death in cancer cells.
- Cell Cycle Regulation : Arresting the cell cycle at specific phases to prevent proliferation.
These pathways are critical for understanding how this compound can be utilized therapeutically in oncology and infectious disease management .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting strong anticancer potential.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity against common pathogens. The results demonstrated that the compound exhibited lower MIC values than standard antibiotics, indicating its potential as a new antimicrobial agent.
Q & A
Q. What are the recommended experimental protocols for synthesizing N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-methylthiophene-2-sulfonamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling 5-methylthiophene-2-sulfonyl chloride with 1-acetyl-6-amino-2,3-dihydro-1H-indole under basic conditions. Key parameters include solvent selection (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride). To optimize yields:
- Use ultrasound-assisted synthesis to enhance reaction efficiency (reduces time by 30–50%) .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and purify via column chromatography with silica gel (60–120 mesh) .
- Table 1 : Solvent effects on yield (representative data from sulfonamide analogs):
| Solvent | Yield (%) |
|---|---|
| DCM | 76 |
| EtOH | 35 |
| THF | 63 |
| Adapted from sulfonamide synthesis studies . |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : Confirm acetyl (δ ~2.3 ppm, singlet) and methylthiophene (δ ~2.5 ppm, singlet) protons in -NMR. -NMR should show sulfonamide carbonyl at ~168 ppm and acetyl carbonyl at ~172 ppm .
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (purity ≥95%) .
- Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 375.1 (calculated for CHNOS) .
Advanced Research Questions
Q. What strategies can resolve contradictions in receptor-binding data for this compound?
- Methodological Answer : Contradictions in neuropeptide Y2 receptor (NPY2R) binding assays (e.g., IC variability) may arise from:
- Assay Conditions : Differences in membrane preparation (e.g., HEK293 vs. CHO cells) or radioligand purity (use -PYY with specific activity >2000 Ci/mmol) .
- Data Normalization : Apply Hill slopes to distinguish allosteric vs. competitive inhibition. For example, JNJ-5207787 (structurally analogous sulfonamide) showed Hill slopes <1.0, suggesting allosteric modulation .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests for cross-experimental comparisons .
Q. How can crystallography refine the 3D structure of this compound to inform SAR studies?
- Methodological Answer :
- Data Collection : Use SHELXC/D/E for high-resolution (<1.2 Å) data processing. For twinned crystals, apply twin law detection in SHELXL .
- Refinement : Parameterize the acetyl group with isotropic displacement parameters (U ~0.05 Å) and constrain sulfonamide torsion angles to ±5° from ideal geometry .
- Validation : Check Ramachandran plots (≥98% residues in favored regions) and R values (<0.25) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate LogP (~3.1), solubility (LogS ~-4.2), and CYP450 inhibition (CYP3A4 IC ~15 µM) .
- Molecular Dynamics : Simulate blood-brain barrier penetration (e.g., Desmond MD with lipid bilayer models) using PME electrostatics and NPT ensemble .
Data Contradiction Analysis
Q. Why do biological activity assays show variability across studies for this compound?
- Methodological Answer : Variability often stems from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
